

A Comparative Guide to CRTH2 Agonists: 11d-11m-PGD2 vs. DK-PGD2

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Compound of Interest

Compound Name: 11-Deoxy-11-methylene PGD2

Cat. No.: B034503

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between CRTH2 agonists is critical for advancing research in allergy, asthma, and other inflammatory diseases. This guide provides a direct comparison of two key CRTH2 agonists, 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2) and 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), focusing on their activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).

Executive Summary

Both 11d-11m-PGD2, a stable isosteric analog of Prostaglandin D2 (PGD2), and DK-PGD2, a metabolite of PGD2, are agonists of the CRTH2 receptor.[1] DK-PGD2 is a well-characterized, potent, and selective agonist for CRTH2. While direct quantitative binding and functional data for 11d-11m-PGD2 on CRTH2 is less readily available in comparative studies, evidence suggests it is a functional CRTH2 agonist. This guide synthesizes the available data to facilitate a clear comparison.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for the binding affinity and functional potency of DK-PGD2 and related compounds at the human CRTH2 receptor.



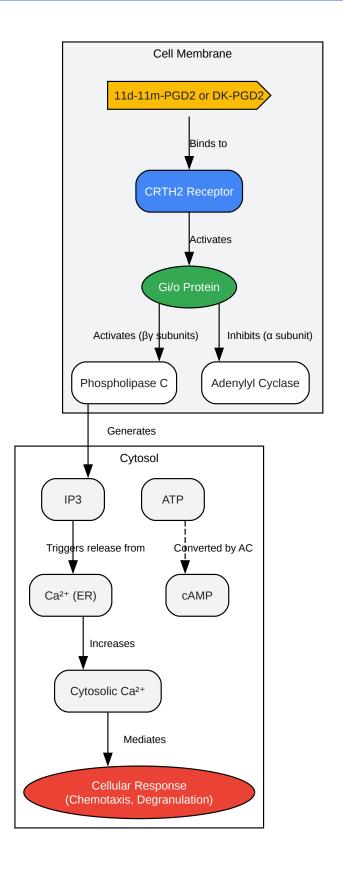
Compound	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Assay Type
DK-PGD2	2.91 ± 0.29[2]	4.6 ± 0.9[2]	cAMP Assay
PGD2 (endogenous ligand)	2.4 ± 0.2[2]	1.8 ± 0.4[2]	cAMP Assay

Note: Direct quantitative binding affinity (Ki) and functional potency (EC50/IC50) data for 11d-11m-PGD2 from comparative studies were not available in the reviewed literature. However, a study on a closely related compound, 11-deoxy-11-methylene-15-keto-PGD2, demonstrated equivalent induction of bronchoalveolar lavage (BAL) eosinophilia to that of PGD2, indicating potent CRTH2 agonist activity in vivo.[1]

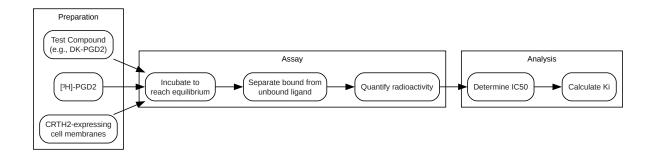
CRTH2 Signaling Pathway

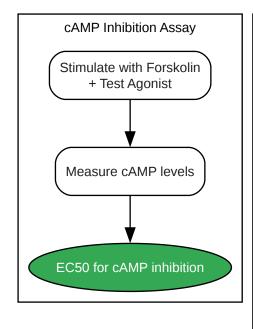
Activation of the CRTH2 receptor by an agonist like DK-PGD2 or 11d-11m-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.

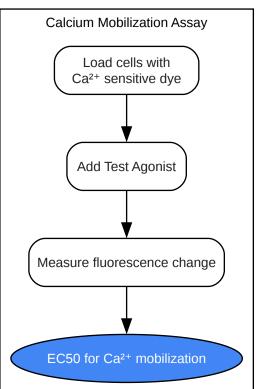












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- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 PMC [pmc.ncbi.nlm.nih.gov]
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